molecular formula C8H2N4S B2506198 BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE CAS No. 54512-79-7

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE

Cat. No.: B2506198
CAS No.: 54512-79-7
M. Wt: 186.19
InChI Key: XLZSBKCPMZTXRO-UHFFFAOYSA-N
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Description

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their strong electron-accepting properties, making them valuable in various scientific and industrial applications. The compound is characterized by its unique structure, which includes a thiadiazole ring fused with a benzene ring and two cyano groups at the 5 and 6 positions.

Mechanism of Action

Target of Action

Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile, also known as BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE, is primarily used in the field of optical imaging . It has been found to target the gastrin-releasing peptide receptor (GRPR) , which plays a significant role in the imaging of prostate cancer .

Mode of Action

This compound interacts with its targets through fluorescence properties . It is used as a dye for in vivo NIR-II imaging of cancer . The compound’s interaction with its target results in highly specific imaging of the targeted area .

Biochemical Pathways

It is known that the compound’s fluorescence properties play a crucial role in its function . The compound is used in the field of optical imaging, where it enables the visualization of specific targets within the body .

Pharmacokinetics

It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

The primary result of the action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is the generation of highly specific images of the targeted area . This is particularly useful in the imaging of prostate cancer, where the compound enables the visualization of the gastrin-releasing peptide receptor (GRPR) .

Action Environment

The action of Benzo[1,2,5]thiadiazole-5,6-dicarbonitrile is influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the surrounding environment . The compound is noted for its stability, being air-, thermo-, and photostable , which suggests that it maintains its efficacy under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with cyanide sources under specific conditions. One common method includes the use of potassium carbonate (K2CO3) as a base and palladium acetate (Pd(OAc)2) as a catalyst in a solvent like toluene . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE is unique due to its strong electron-accepting ability and the presence of two cyano groups, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .

Properties

IUPAC Name

2,1,3-benzothiadiazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZSBKCPMZTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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